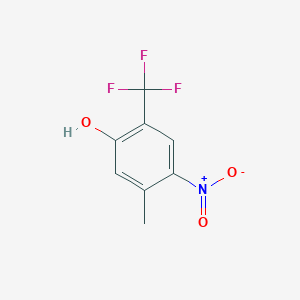
2-Hydroxy-4-methyl-5-nitrobenzotrifluoride
概要
説明
2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a hydroxyl group, a methyl group, a nitro group, and three fluorine atoms attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride typically involves the nitration of 4-methyl-2-trifluoromethylphenol. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous-flow reactors to ensure better control over reaction parameters and to enhance safety and efficiency .
化学反応の分析
Types of Reactions: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-methyl-5-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-5-aminobenzotrifluoride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
類似化合物との比較
2-Methyl-5-nitrobenzotrifluoride: Similar structure but lacks the hydroxyl group.
2-Hydroxybenzotrifluoride: Similar structure but lacks the nitro and methyl groups.
5-Fluoro-2-nitrobenzotrifluoride: Similar structure but has a fluorine atom instead of a hydroxyl group.
Uniqueness: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological properties. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (hydroxyl and methyl) groups allows for versatile chemical transformations and interactions.
特性
IUPAC Name |
5-methyl-4-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-7(13)5(8(9,10)11)3-6(4)12(14)15/h2-3,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCUJEBAOWOQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















